molecular formula C13H28O B073481 Isotridecanol CAS No. 27458-92-0

Isotridecanol

Cat. No. B073481
CAS RN: 27458-92-0
M. Wt: 200.36 g/mol
InChI Key: XUJLWPFSUCHPQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isotridecanol is synthesized from a C12-olefin, which is prepared by trimerisation of n-butene. The hydroformylation (oxo synthesis) of the olefin with carbon monoxide and hydrogen produces an isomeric mixture of primary isotridecyl alcohols with a branched alkyl chain.


Molecular Structure Analysis

The molecular formula of Isotridecanol is C13H28O . Its average mass is 200.361 Da and its monoisotopic mass is 200.214020 Da . The structure of Isotridecanol includes a total of 41 bonds, with 13 non-H bonds, 10 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Isotridecanol reacts with varying amounts of ethylene oxide to form alkylpolyglycol ethers . This reaction forms the basis for the production of various grades of the product, differing in the number of added moles of ethylene oxide .


Physical And Chemical Properties Analysis

Isotridecanol is a slightly viscous, oily liquid . It is miscible with most common organic solvents but is practically insoluble in water . It has a high molecular mass and reacts accordingly .

Scientific Research Applications

Solvent Extraction and Metal Separation

  • Copper Separation from Zinc Leach Liquor : Isotridecanol, combined with Acorga M5640, was tested for its effectiveness in separating copper from zinc leach liquor. The study found that while isotridecanol did not significantly enhance copper transfer, it slightly favored the rejection over iron. The copper extraction kinetics were rapid, even in the presence of isotridecanol (Agarwal et al., 2010).

  • Actinide Partitioning : A solvent system containing CMPO and isodecanol in n-dodecane was used to study the extraction behavior of actinides. The research demonstrated the impact of increasing isodecanol content on the distribution ratio of actinides and found that the solvent system was effective for actinide partitioning from simulated high-level waste of fast breeder reactor fuel (Sengupta et al., 2014).

  • Uranium and Vanadium Separation : Isodecanol was utilized as a modifier in Aliquat 336/Shellsol D70 for the extraction of uranium from alkaline leach solutions. This approach effectively eliminated third-phase formation and allowed for efficient uranium extraction, demonstrating a high separation factor between uranium and vanadium (Zhu, Pranolo, & Cheng, 2013).

Surface Activity and Spreading Behavior

  • Surface Activity of Isotridecanol Ethoxylates : The dynamic surface activity and spreading behavior of isotridecanol ethoxylates on low-energy surfaces were studied. The research analyzed surface activity and depicted dynamic spreading through the Rosen model and decay function, respectively, offering insights into the effectiveness and efficiency of spreading (Zhang, Qu, Li, & Zhang, 2016).

Modifier in Extraction Processes

  • Neodymium Transport in Liquid Membranes : A study on the transport of neodymium using a flat sheet contained liquid membrane technique identified a mixture of tributyl phosphate (TBP) and isotridecanol as the most effective modifier. This combination minimized acid co-extraction and prevented third phase formation, highlighting the role of isotridecanol in enhancing extraction processes (Soldenhoff & McCulloch, 2002).

Safety And Hazards

Isotridecanol can cause skin irritation and is very toxic to aquatic life, with long-lasting effects . It is recommended to avoid release to the environment, wear protective gloves, and wash contaminated body parts thoroughly after handling .

Future Directions

The global isotridecanol market is expected to grow at a CAGR of 5.5% during the forecast period from 2018 to 2030 . The increasing demand for isotridecanol from various applications such as detergent & cleaner, lubricant, paint and resin, and other applications is driving this growth .

properties

IUPAC Name

11-methyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLWPFSUCHPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058676
Record name 11-Methyldodecanol
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Molecular Weight

200.36 g/mol
Source PubChem
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Physical Description

Liquid
Record name Isotridecanol
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Product Name

Isotridecanol

CAS RN

85763-57-1, 27458-92-0, 68526-86-3
Record name 11-Methyldodecanol
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Record name Isotridecyl alcohol
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Record name Isotridecanol
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Record name Isotridecan-1-ol
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Record name ISOTRIDECYL ALCOHOL
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Synthesis routes and methods

Procedure details

A process for the preparation of solid active-ingredient concentrates, which comprises preparing a spray solution from sodium cumenesulphonate, methylhydroxyethylcellulose and water which is sprayed onto a mixture of magnesium perphthalate powder and sodium alkylbenzoate powder in a fluidized-bed drier at an air intake temperature of from about 60 to 80° C., and coating the granules formed with a melt of isotridecanol ethoxylate.
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[Compound]
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methylhydroxyethylcellulose
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[Compound]
Name
sodium alkylbenzoate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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